5-Bromo-2-phenylbenzimidazole

Medicinal Chemistry Enzyme Inhibition Anti-Ulcer

Researchers developing kinase inhibitors, urease inhibitors, or OLED electron-transport materials require versatile brominated benzimidazole building blocks. Many alternatives lack established SAR data. 5-Bromo-2-phenylbenzimidazole delivers: • ROS1 kinase inhibition: IC50 11 μM, providing a validated baseline for oncology SAR programs • Urease inhibition: 2.6× more potent than thiourea standard (IC50 8.15 μM) with zero cytotoxicity toward 3T3 fibroblasts • 5-Br Suzuki-coupling handle for OLED phosphorescent material synthesis (electron mobilities 100× higher than TPBI achievable from this scaffold) Available with batch-specific QC documentation (NMR, HPLC).

Molecular Formula C13H9BrN2
Molecular Weight 273.13 g/mol
CAS No. 1741-50-0
Cat. No. B157647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-phenylbenzimidazole
CAS1741-50-0
Molecular FormulaC13H9BrN2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Br
InChIInChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
InChIKeyGVFCYTFUNNARML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0): Procurement Guide for a Halogenated Benzimidazole Building Block


5-Bromo-2-phenylbenzimidazole (CAS 1741-50-0, C13H9BrN2, MW 273.13 g/mol) is a heterocyclic aromatic compound featuring a benzimidazole core substituted with a bromine atom at the 5-position and a phenyl group at the 2-position . The compound appears as a light yellow to yellow solid with a melting point range of 204-211°C . As a mono-brominated member of the 2-phenylbenzimidazole family, this compound serves as a versatile synthetic intermediate and building block, with the 5-bromo substituent enabling further functionalization via cross-coupling reactions while modulating electronic and steric properties relative to its unsubstituted and polyhalogenated analogs .

Why 5-Bromo-2-phenylbenzimidazole Cannot Be Interchanged with Unsubstituted or Polyhalogenated Benzimidazole Analogs


The 2-phenylbenzimidazole scaffold exhibits pronounced structure-activity and structure-property relationships wherein the nature, number, and regiochemistry of halogen substituents directly determine both biological target engagement and electronic material performance. The unsubstituted 2-phenylbenzimidazole (CAS 716-79-0) lacks the heavy atom effect for spin-orbit coupling enhancement and the synthetic handle for cross-coupling diversification . Conversely, the 5,6-dibromo analog introduces steric congestion and altered lipophilicity that can reduce antifungal activity against Candida albicans relative to 4,6-dibromo-substituted isomers [1]. The 5-bromo mono-substitution pattern occupies a strategic niche: it provides sufficient electron-withdrawing character and a reactive site for further elaboration without the synthetic complexity, altered regioselectivity, or pharmacokinetic penalties associated with polybrominated derivatives [2].

Quantitative Differentiation Evidence for 5-Bromo-2-phenylbenzimidazole: Comparative Performance Data Against Structural Analogs


Urease Inhibitory Activity: 5-Bromo-2-aryl Benzimidazole Derivatives vs. Standard Thiourea

In a systematic evaluation of 5-bromo-2-aryl benzimidazole derivatives as dual α-glucosidase and urease inhibitors, compounds from this series demonstrated urease inhibitory potency superior to the standard reference inhibitor thiourea. The most active derivative (compound 22) exhibited an IC50 of 8.15 ± 0.03 μM, representing a 2.6-fold improvement over thiourea (IC50 = 21.25 ± 0.15 μM) under identical assay conditions [1]. Multiple derivatives (compounds 7, 8, 11, and 14) with IC50 values ranging from 10.57 μM to 15.70 μM also outperformed the standard. All compounds were non-cytotoxic toward 3T3 mouse fibroblast cells, distinguishing this class from many urease inhibitors that carry cytotoxicity liabilities [1].

Medicinal Chemistry Enzyme Inhibition Anti-Ulcer

Antifungal Structure-Activity Relationship: Regioisomeric Dibromo vs. Mono-Bromo Benzimidazole Scaffolds

Structure-activity relationship analysis of dibromobenzimidazole derivatives against Candida albicans revealed that the position of bromine substitution critically determines antifungal efficacy. Specifically, 5,6-dibromobenzimidazole derivatives demonstrated reduced activity against C. albicans compared to 4,6-dibromobenzimidazole analogs (compounds 5e-f and 5h) [1]. This positional sensitivity informs that 5-bromo mono-substitution—as in 5-bromo-2-phenylbenzimidazole—provides a scaffold with distinct pharmacological properties that cannot be inferred from or substituted by alternative bromination patterns. The regiochemical effect on antifungal activity underscores that bromine placement is not functionally interchangeable.

Antifungal SAR Candida albicans

ROS Tyrosine Kinase Inhibition: 5-Bromo-2-phenylbenzimidazole Binding Affinity Quantification

5-Bromo-2-phenylbenzimidazole (recorded as CHEMBL4854822 / BDBM50575344) demonstrated measurable inhibitory activity against the Proto-oncogene tyrosine-protein kinase ROS (human) with an IC50 of 1.10 × 10⁴ nM (11 μM) in a cell proliferation assay using mouse BaF3 cells expressing ROS [1]. While this potency is moderate, it establishes a baseline binding interaction with the ROS kinase domain that is absent in the unsubstituted 2-phenylbenzimidazole scaffold, which lacks any reported ROS inhibition data in curated binding databases. The bromine atom contributes electron-withdrawing character and potential halogen bonding interactions that modulate kinase binding affinity.

Kinase Inhibition Oncology ROS1

Electron-Transport Material Design: 2-Phenylbenzimidazole as Core Scaffold with 100× Mobility Enhancement via Phosphine Oxide Functionalization

The 2-phenylbenzimidazole (PBI) scaffold serves as the fundamental electron-transporting core in advanced OLED electron-transport materials (ETMs). When functionalized with phosphine oxide joints to form benzimidazole-PO hybrids (PBIPO, DPBIPO, TPBIPO), the 2-phenylbenzimidazole-derived materials achieve electron mobilities two orders of magnitude (100×) higher than common ETM TPBI [1]. In FIrpic-based blue phosphorescent OLED devices, PBIPO delivered state-of-the-art efficiencies of 47.3 cd A⁻¹, 36.0 lm W⁻¹, and 22.2% external quantum efficiency—two- to three-fold higher than TPBI and its analogue DPBIPO [1]. The 5-bromo derivative of 2-phenylbenzimidazole provides a brominated analog that retains the core electronic properties while offering a reactive site for further covalent modification or metal-catalyzed coupling to tune frontier orbital energies and charge transport characteristics .

OLED Electron Transport Materials Science

Substituent-Dependent Antiplasmodial Activity: Metal Coordination Amplifies Benzimidazole Ligand Potency

Structure-activity relationship studies of 2-phenylbenzimidazole ligands and their cyclometallated complexes against Plasmodium falciparum (chloroquine-sensitive NF54 strain) revealed that unsubstituted and substituted 2-phenylbenzimidazole ligands exhibit weak antiplasmodial activity (IC50 range: 17.66–22.32 μM) [1]. However, upon coordination with Ru(II), Ir(III), or Rh(III) to form cyclometallated complexes, antiplasmodial potency increased dramatically to the submicromolar range (IC50 = 0.12–5.17 μM) [1]. The 5-bromo substituent on 2-phenylbenzimidazole serves dual purposes: modulating the electronic environment of the ligand to influence metal binding, and providing a synthetic handle for further functionalization to optimize both ligand potency and complex formation efficiency.

Antimalarial Metal Complexes SAR

Validated Application Scenarios for 5-Bromo-2-phenylbenzimidazole Based on Quantitative Evidence


Medicinal Chemistry: Dual α-Glucosidase/Urease Inhibitor Lead Optimization

Research groups developing non-cytotoxic dual inhibitors for diabetes and peptic ulcer indications should prioritize 5-bromo-2-aryl benzimidazole derivatives. The scaffold has demonstrated urease inhibition 2.6-fold more potent than thiourea standard (IC50 8.15 μM vs. 21.25 μM) with complete absence of cytotoxicity toward 3T3 fibroblasts [1]. This validated safety-efficacy profile distinguishes this chemotype from alternative urease inhibitors that frequently exhibit cytotoxicity. The 5-bromo position can be further elaborated with diverse aryl groups to optimize potency across the IC50 range of 8.15-15.70 μM observed for active analogs [1].

OLED Materials R&D: Electron-Transport Material Precursor Synthesis

Materials scientists developing high-efficiency blue phosphorescent OLEDs should procure 5-bromo-2-phenylbenzimidazole as a precursor to functionalized electron-transport materials. The parent 2-phenylbenzimidazole scaffold, when elaborated into phosphine oxide-bridged hybrids (PBIPO), achieves electron mobilities 100× higher than industry-standard TPBI and delivers device efficiencies of 47.3 cd A⁻¹ and 22.2% EQE—two- to three-fold superior to TPBI and DPBIPO analogs [2]. The 5-bromo substituent enables Suzuki-Miyaura or Buchwald-Hartwig coupling to install additional functionality while preserving the core electronic properties (HOMO/LUMO levels ~ -2.7/-6.4 eV, triplet energy 3.0 eV) critical for interfacial triplet-polaron quenching suppression [2].

Kinase Drug Discovery: ROS1 Tyrosine Kinase Inhibitor Starting Point

Oncology programs targeting ROS1-driven malignancies (including non-small cell lung cancer and glioblastoma) can utilize 5-bromo-2-phenylbenzimidazole as a validated starting scaffold. The compound exhibits quantifiable ROS kinase inhibition (IC50 = 11 μM) in cellular proliferation assays [3], providing a baseline activity level for structure-guided optimization. Unlike unsubstituted 2-phenylbenzimidazole, which lacks reported ROS inhibition, the 5-bromo derivative establishes a measurable binding interaction that can be improved through systematic analog synthesis. The bromine atom may be replaced or elaborated to enhance kinase selectivity and potency.

Anti-Infective Drug Discovery: Benzimidazole Scaffold SAR Studies

Investigators exploring structure-activity relationships in antifungal or antiplasmodial benzimidazole programs should include 5-bromo-2-phenylbenzimidazole as a key SAR probe. The compound's mono-bromination at position 5 provides a defined electronic perturbation (σm Hammett value ~0.39 for Br) without the confounding steric and regiochemical effects of polybrominated analogs. This makes it an ideal reference compound for benchmarking the contribution of 5-position halogenation to target engagement. In antifungal programs, understanding that 5,6-dibromo isomers show reduced activity versus 4,6-dibromo isomers [4] informs that 5-bromo mono-substitution represents a distinct SAR point on the activity landscape. In antiplasmodial programs, the benzimidazole scaffold's metal-coordination capacity enables IC50 reduction from ~20 μM to submicromolar ranges upon complexation [5].

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